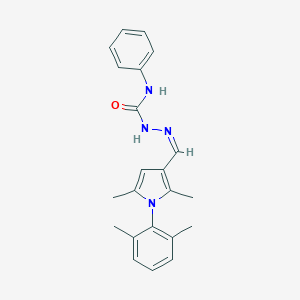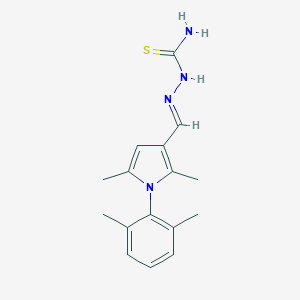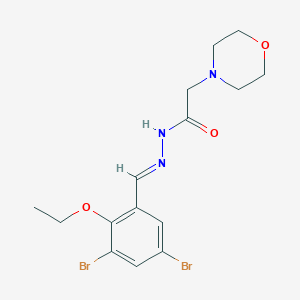![molecular formula C24H15ClN2O3 B302304 N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302304.png)
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, commonly known as CNF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a synthetic organic molecule that belongs to the family of hydrazide derivatives. It has been found to exhibit a range of pharmacological properties, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of CNF is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in disease progression. For example, CNF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CNF has also been reported to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CNF has been found to exhibit a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have reported that CNF exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. CNF has also been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. In vivo studies have reported that CNF exhibits anti-diabetic activity by improving insulin sensitivity and glucose uptake in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNF in lab experiments is its relatively simple synthesis method, which allows for the preparation of large quantities of the compound. CNF has also been found to exhibit a range of pharmacological properties, making it a versatile candidate for various types of experiments. However, one of the limitations of using CNF in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several areas of research that can be explored in the future to further understand the potential applications of CNF. One of the future directions is to explore the use of CNF in combination with other drugs to enhance its pharmacological properties. Another future direction is to investigate the potential use of CNF in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies can be conducted to elucidate the exact mechanism of action of CNF and its derivatives.
Métodos De Síntesis
The synthesis of CNF involves the reaction of 2-furylnaphthalene-1,4-dione with 4-chlorobenzaldehyde and hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of CNF as a yellow crystalline solid. The synthesis of CNF has been reported in several research articles, and various modifications to the reaction conditions have been explored to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
CNF has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research is its use in drug discovery and development. CNF has been found to exhibit a range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. Several studies have reported the synthesis of CNF derivatives with improved pharmacological properties, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C24H15ClN2O3 |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H15ClN2O3/c25-17-8-5-16(6-9-17)21-12-10-18(29-21)14-26-27-24(28)23-13-20-19-4-2-1-3-15(19)7-11-22(20)30-23/h1-14H,(H,27,28)/b26-14+ |
Clave InChI |
VHYGILYBDIGXEE-VULFUBBASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302221.png)
![2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302222.png)
![4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302223.png)
![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B302225.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)
![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)


![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)